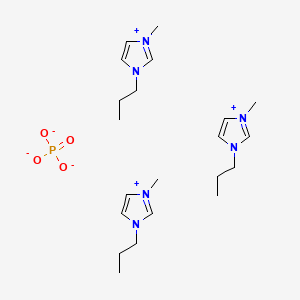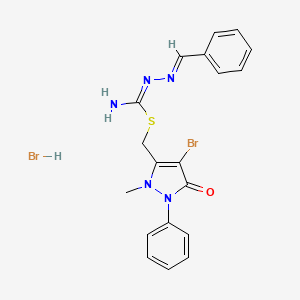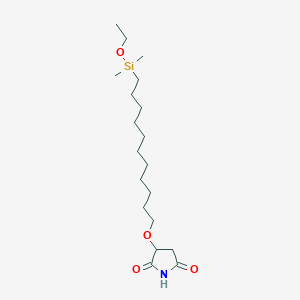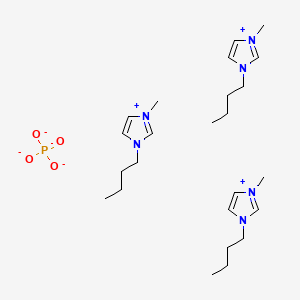
1-Methyl-3-propylimidazolium phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propylimidazolium phosphate is an ionic liquid with the chemical formula C7H13N2O4P. It is known for its unique properties, such as high ionic conductivity, thermal stability, and non-flammability. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-propylimidazolium phosphate can be synthesized through the reaction of 1-methylimidazole with propyl bromide to form 1-methyl-3-propylimidazolium bromide. This intermediate is then reacted with phosphoric acid to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-propylimidazolium phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphate derivatives, while substitution reactions can introduce different functional groups onto the imidazolium ring .
Scientific Research Applications
1-Methyl-3-propylimidazolium phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-methyl-3-propylimidazolium phosphate exerts its effects involves its interaction with molecular targets and pathways. For instance, in perovskite solar cells, it acts as a defect passivation agent, enhancing the efficiency and stability of the cells. The phosphate groups interact with defects in the perovskite structure, reducing recombination and improving charge transport .
Comparison with Similar Compounds
- 1-Methyl-3-propylimidazolium bromide
- 1-Ethyl-3-methylimidazolium phosphate
- 1-Butyl-3-methylimidazolium phosphate
Uniqueness: 1-Methyl-3-propylimidazolium phosphate stands out due to its specific combination of thermal stability, high ionic conductivity, and non-flammability. Compared to similar compounds, it offers a unique balance of properties that make it particularly suitable for applications in energy storage and advanced materials .
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H13N2.H3O4P/c3*1-3-4-9-6-5-8(2)7-9;1-5(2,3)4/h3*5-7H,3-4H2,1-2H3;(H3,1,2,3,4)/q3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEFAMQBRPLVFR-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.CCCN1C=C[N+](=C1)C.[O-]P(=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N6O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![triethoxy-[2-[3-methyl-5-[[3-methyl-5-(2-triethoxysilylethyl)phenyl]trisulfanyl]phenyl]ethyl]silane](/img/structure/B6313877.png)







